molecular formula C24H31ClN2O3 B5004043 3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Cat. No. B5004043
M. Wt: 431.0 g/mol
InChI Key: OEXOIVYMSIPJMW-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals due to its bioactivity. The molecule also contains a piperidine ring, which is a common motif in many natural products and drugs .


Synthesis Analysis

While I don’t have the specific synthesis for this compound, it likely involves several steps, including the formation of the piperidine ring, the introduction of the ethylbenzyl group, and the attachment of the benzamide group. The synthesis could involve techniques such as nucleophilic substitution, reduction, and amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, and an ethylbenzyl group. The 3-chloro-4-hydroxy pattern on the benzene ring of the benzamide could potentially allow for hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could be hydrolyzed to yield an amine and a carboxylic acid. The piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the benzamide group could contribute to its solubility in polar solvents, and the compound is likely to have a relatively high molecular weight .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

3-chloro-4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O3/c1-3-18-4-6-19(7-5-18)17-27-13-10-21(11-14-27)30-23-9-8-20(16-22(23)25)24(28)26-12-15-29-2/h4-9,16,21H,3,10-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXOIVYMSIPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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